3-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid
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Overview
Description
3-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}bicyclo[222]octane-2-carboxylic acid is a complex organic compound that features a bicyclo[222]octane core, a piperazine ring, and a thiophene sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid typically involves multiple steps, starting with the preparation of the bicyclo[2.2.2]octane core. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile. The piperazine ring is then introduced via nucleophilic substitution reactions, and the thiophene sulfonyl group is added through sulfonylation reactions using thiophene-2-sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the subsequent steps. The use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions would also be beneficial .
Chemical Reactions Analysis
Types of Reactions
3-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
3-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 3-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets. The thiophene sulfonyl group can interact with enzyme active sites, potentially inhibiting their activity. The piperazine ring can bind to receptors, modulating their function. The bicyclo[2.2.2]octane core provides structural stability and rigidity, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Such as thiophene-2-carboxylic acid and thiophene-2-sulfonamide.
Piperazine derivatives: Such as 1-(2-pyridyl)piperazine and 1-(4-methoxyphenyl)piperazine.
Bicyclo[2.2.2]octane derivatives: Such as bicyclo[2.2.2]octane-2,3-dicarboxylic acid.
Uniqueness
3-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid is unique due to the combination of its structural components. The presence of the thiophene sulfonyl group imparts specific electronic properties, while the piperazine ring provides potential for receptor binding. The bicyclo[2.2.2]octane core adds rigidity and stability, making it a versatile compound for various applications .
Properties
Molecular Formula |
C18H24N2O5S2 |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
3-(4-thiophen-2-ylsulfonylpiperazine-1-carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid |
InChI |
InChI=1S/C18H24N2O5S2/c21-17(15-12-3-5-13(6-4-12)16(15)18(22)23)19-7-9-20(10-8-19)27(24,25)14-2-1-11-26-14/h1-2,11-13,15-16H,3-10H2,(H,22,23) |
InChI Key |
YZJWNMTVSLCDMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1C(C2C(=O)O)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
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